molecular formula C14H15N3O5 B12169246 4-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid

4-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid

Katalognummer: B12169246
Molekulargewicht: 305.29 g/mol
InChI-Schlüssel: HKQZDVSCFCZSOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid is a complex organic compound that features a furan ring, a pyridazinone moiety, and a butanoic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid typically involves multiple steps, starting with the preparation of the furan and pyridazinone intermediates. One common method involves the Suzuki–Miyaura cross-coupling reaction, where 2-bromo-5-nitro furan is reacted with hydroxy phenyl boronic acids under microwave irradiation in the presence of a palladium catalyst . The resulting furan derivative is then further reacted with appropriate reagents to introduce the pyridazinone and butanoic acid functionalities.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cross-coupling reactions and the development of efficient purification methods to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.

    Substitution: The compound can undergo nucleophilic substitution reactions at the furan and pyridazinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydropyridazines and related compounds.

    Substitution: Various substituted furans and pyridazinones.

Wissenschaftliche Forschungsanwendungen

4-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid involves its interaction with various molecular targets. The furan ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyridazinone moiety may also play a role in modulating biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Furan Derivatives: Compounds like 2-furoic acid and furfuryl alcohol share the furan ring structure.

    Pyridazinone Derivatives: Compounds such as 3,6-dihydropyridazine-1,2-dione have similar pyridazinone moieties.

Uniqueness

4-({[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)butanoic acid is unique due to the combination of the furan and pyridazinone rings with the butanoic acid group. This unique structure imparts specific chemical and biological properties that are not observed in simpler furan or pyridazinone derivatives.

Eigenschaften

Molekularformel

C14H15N3O5

Molekulargewicht

305.29 g/mol

IUPAC-Name

4-[[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetyl]amino]butanoic acid

InChI

InChI=1S/C14H15N3O5/c18-12(15-7-1-4-14(20)21)9-17-13(19)6-5-10(16-17)11-3-2-8-22-11/h2-3,5-6,8H,1,4,7,9H2,(H,15,18)(H,20,21)

InChI-Schlüssel

HKQZDVSCFCZSOA-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.